Calcium phytate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

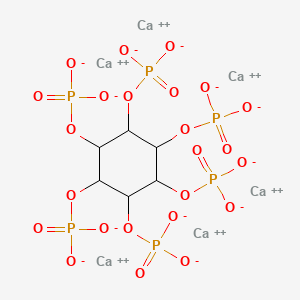

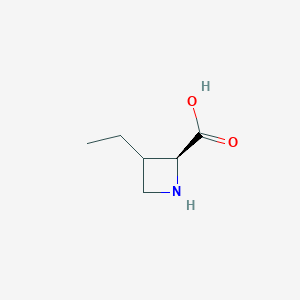

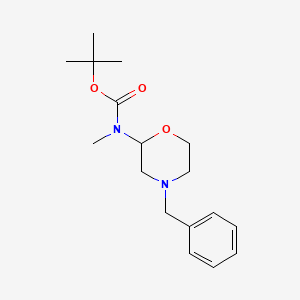

Calcium phytate, also known as calcium inositol hexakisphosphate, is a calcium salt of phytic acid. Phytic acid is a naturally occurring substance found in plant seeds, particularly in cereals and legumes. It serves as a storage form of phosphorus and minerals in plants. This compound is known for its ability to chelate multivalent cations, such as calcium, iron, and zinc, making it a significant compound in both nutrition and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium phytate can be prepared through various methods, including mechanochemical-assisted extraction and enzymatic hydrolysis. One method involves the extraction of this compound from defatted rice bran using mechanochemical-assisted extraction. This process involves grinding the rice bran with sodium carbonate, followed by extraction at a specific pH . Another method involves the use of phytic acid and calcium carbonate in a controlled reaction to form this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale extraction techniques. Mechanochemical-assisted extraction is a promising method due to its high yield and efficiency. This method involves milling the plant material with a solid reagent, followed by solvent extraction . Enzymatic hydrolysis using phytase enzymes is also employed to produce this compound from plant-based materials .

Chemical Reactions Analysis

Types of Reactions: Calcium phytate undergoes various chemical reactions, including hydrolysis and complexation. Hydrolysis of this compound can be catalyzed by enzymes such as phytase, resulting in the release of inositol and phosphate . Complexation reactions involve the binding of this compound with multivalent cations, forming stable complexes .

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using phytase enzymes under controlled pH and temperature conditions.

Complexation: Reaction with calcium carbonate or other metal salts to form stable complexes.

Major Products Formed:

Hydrolysis: Inositol and phosphate.

Complexation: Stable metal-phytate complexes.

Scientific Research Applications

Calcium phytate has a wide range of scientific research applications:

Mechanism of Action

Calcium phytate exerts its effects primarily through its ability to chelate multivalent cations. This chelation process involves the binding of this compound to positively charged ions, such as calcium, iron, and zinc, forming stable complexes. This mechanism is crucial in reducing the bioavailability of these minerals in the gastrointestinal tract, thereby affecting their absorption . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Calcium phytate is often compared with other inositol phosphates, such as phytic acid and other metal phytates. While phytic acid is the parent compound, this compound is unique due to its specific binding with calcium ions. Other similar compounds include:

Magnesium phytate: Similar in structure but binds magnesium ions instead of calcium.

Iron phytate: Binds iron ions and is studied for its role in iron bioavailability.

Zinc phytate: Binds zinc ions and affects zinc absorption in the diet.

This compound’s uniqueness lies in its specific interaction with calcium ions, making it particularly relevant in studies related to calcium metabolism and bioavailability.

Properties

CAS No. |

76466-13-2 |

|---|---|

Molecular Formula |

C6H6Ca5MgO24P6 |

Molecular Weight |

872.6 g/mol |

IUPAC Name |

pentacalcium;magnesium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate |

InChI |

InChI=1S/C6H18O24P6.5Ca.Mg/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12 |

InChI Key |

HYZKUQIQEQQXOQ-UHFFFAOYSA-B |

SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Mg+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

Color/Form |

Free flowing white powder |

physical_description |

White solid; [Hawley] White powder; [MSDSonline] |

solubility |

Slightyl sol in water |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,3-Dimethoxy-1-[[methylidene-(4-methylphenyl)-oxo-lambda6-sulfanyl]oxymethyl]cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B8036450.png)

![2-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8036473.png)

![5-[(2S)-Pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole HCl](/img/structure/B8036494.png)

![3-[(5E)-5-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]hydrazinylidene]-6-oxocyclohexa-1,3-dien-1-yl]benzoic acid](/img/structure/B8036515.png)

![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B8036520.png)

![(1S,3R,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33S)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B8036547.png)